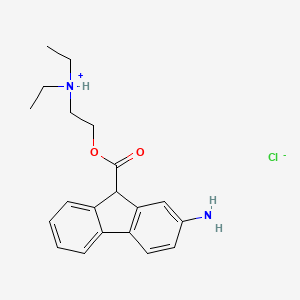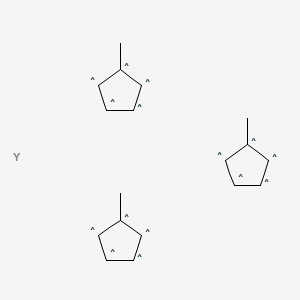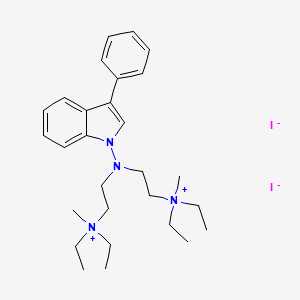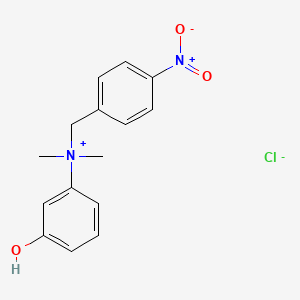
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C15H17N2O3Cl. It is known for its antimicrobial properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride typically involves the alkylation of dimethyl(3-hydroxyphenyl)amine with p-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 25-50°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Thiols or amines in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Dimethyl(3-oxophenyl)(p-nitrobenzyl)ammonium chloride.
Reduction: Dimethyl(3-hydroxyphenyl)(p-aminobenzyl)ammonium chloride.
Substitution: Corresponding thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving antimicrobial activity due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use as an antiseptic and disinfectant in medical settings.
Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial and household use.
Mecanismo De Acción
The antimicrobial activity of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with the metabolic processes of microbes, further enhancing its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning agents.
Uniqueness
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is unique due to the presence of both hydroxyl and nitro functional groups, which provide additional reactivity and potential for derivatization. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
66941-42-2 |
|---|---|
Fórmula molecular |
C15H17ClN2O3 |
Peso molecular |
308.76 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)-dimethyl-[(4-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C15H16N2O3.ClH/c1-17(2,14-4-3-5-15(18)10-14)11-12-6-8-13(9-7-12)16(19)20;/h3-10H,11H2,1-2H3;1H |
Clave InChI |
QXWOSXXRWXDETA-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)


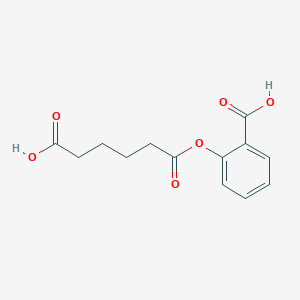
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)



